
HO-Peg48-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
HO-Peg48-OH: is a polyethylene glycol (PEG) derivative with two terminal hydroxyl groups. It is a linear molecule with the molecular formula C96H194O49 and a molecular weight of 2132.54 g/mol . This compound is often used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to degrade specific proteins within cells.
准备方法
Synthetic Routes and Reaction Conditions: HO-Peg48-OH is synthesized through the polymerization of ethylene oxide. The degree of polymerization determines its molecular weight. The process involves the following steps:
Initiation: The reaction is initiated by a nucleophile, such as a hydroxyl group, which opens the ethylene oxide ring.
Propagation: The opened ring reacts with additional ethylene oxide molecules, forming a long chain of repeating ethylene glycol units.
Termination: The reaction is terminated by adding a compound that reacts with the terminal hydroxyl group, such as water or an alcohol.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale polymerization reactors where ethylene oxide is polymerized under controlled conditions. The reaction is typically carried out at elevated temperatures and pressures to ensure high efficiency and yield .
化学反应分析
Types of Reactions: HO-Peg48-OH undergoes various chemical reactions, including:
Oxidation: The terminal hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form primary alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as amines or halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Primary alcohols.
Substitution: Halides, amines, or other substituted derivatives.
科学研究应用
HO-Peg48-OH has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs, which are used to degrade specific proteins within cells.
Biology: Employed in the study of protein-protein interactions and the development of targeted therapies.
Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.
Industry: Applied in the production of functional coatings and new materials.
作用机制
The mechanism of action of HO-Peg48-OH involves its role as a linker in PROTACs. PROTACs consist of two ligands connected by a linker, one ligand targets an E3 ubiquitin ligase, while the other targets a specific protein. The PROTAC brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
相似化合物的比较
HO-Peg36-OH: Another PEG derivative with a shorter chain length.
m-Peg48-OH: A PEG-based linker used in PROTAC synthesis.
Uniqueness: HO-Peg48-OH is unique due to its specific chain length and terminal hydroxyl groups, which make it particularly suitable for use as a linker in PROTACs. Its high molecular weight and flexibility allow for efficient protein degradation and improved solubility of therapeutic agents.
属性
分子式 |
C96H194O49 |
|---|---|
分子量 |
2132.5 g/mol |
IUPAC 名称 |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C96H194O49/c97-1-3-99-5-7-101-9-11-103-13-15-105-17-19-107-21-23-109-25-27-111-29-31-113-33-35-115-37-39-117-41-43-119-45-47-121-49-51-123-53-55-125-57-59-127-61-63-129-65-67-131-69-71-133-73-75-135-77-79-137-81-83-139-85-87-141-89-91-143-93-95-145-96-94-144-92-90-142-88-86-140-84-82-138-80-78-136-76-74-134-72-70-132-68-66-130-64-62-128-60-58-126-56-54-124-52-50-122-48-46-120-44-42-118-40-38-116-36-34-114-32-30-112-28-26-110-24-22-108-20-18-106-16-14-104-12-10-102-8-6-100-4-2-98/h97-98H,1-96H2 |
InChI 键 |
DUUBZSNOMXMFGE-UHFFFAOYSA-N |
规范 SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-Methyl-5-(3-(3,4,5-trimethoxybenzoyl)ureido)phenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B14759885.png)
![3-Methyl-2-[3-(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-1-ium-1-yl]butan-1-ol;hexafluorophosphate](/img/structure/B14759898.png)
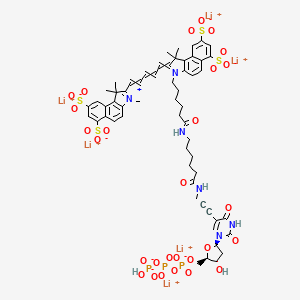


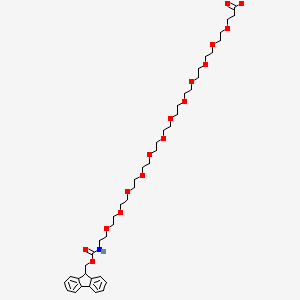

![3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B14759937.png)

![1-Chloro-4-{[(propan-2-yl)oxy]methyl}benzene](/img/structure/B14759946.png)
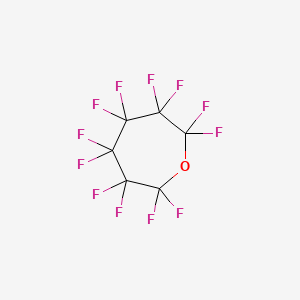
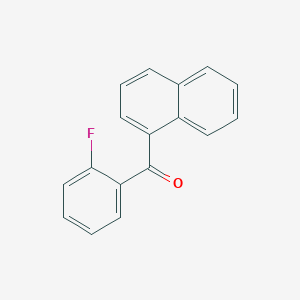
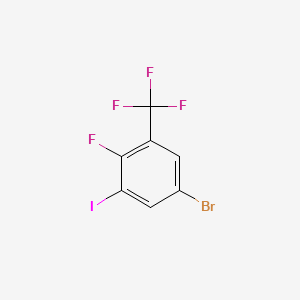
![Azuleno[1,2-B]oxirene](/img/structure/B14759969.png)
